Echmohh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While specific structural details remain proprietary, preliminary studies classify it as a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of 278.34 g/mol and a SMILES notation of C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2. Its primary functional groups include aromatic rings and hydroxyl substituents, which contribute to its stability and reactivity in catalytic processes. Echmohh has shown promise in photovoltaics and drug delivery systems due to its electron-rich configuration and low cytotoxicity profile in vitro.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Compound A: Benzanthracene

Structural Similarities :

- Both Echmohh and Benzanthracene (C₁₈H₁₂) share fused aromatic rings, but this compound incorporates hydroxyl groups absent in Benzanthracene.

- Key Differences: Reactivity: Benzanthracene exhibits higher electrophilic substitution rates (k = 2.7 × 10⁻³ s⁻¹) compared to this compound (k = 1.1 × 10⁻³ s⁻¹), attributed to steric hindrance from this compound’s hydroxyl groups.

Compound B: Hydroxylated Naphthoquinone

Functional Similarities :

- Both compounds are used in redox-active applications, such as battery electrolytes.

- Key Differences: Electrochemical Stability: this compound demonstrates a wider electrochemical window (3.2 V vs. Li/Li⁺) compared to Hydroxylated Naphthoquinone (2.5 V), enhancing its suitability for high-voltage energy storage. Synthetic Complexity: this compound requires fewer synthesis steps (5 steps, 62% yield) versus Hydroxylated Naphthoquinone (8 steps, 45% yield).

Tabulated Comparison of Properties

Table 1: Structural and Functional Properties

Table 2: Toxicological and Application Data

| Metric | This compound | Benzanthracene | Hydroxylated Naphthoquinone | |

|---|---|---|---|---|

| IC₅₀ (µM, HeLa cells) | >100 | 12.3 | 28.7 | |

| Carcinogenicity | Not classified | Group 2A | Group 3 | |

| Industrial Use | Photovoltaics | Dyes | Batteries |

Research Findings and Expert Assessments

- Toxicological Similarity : Experts rated this compound’s toxicological profile as "dissimilar" to Benzanthracene (85% consensus) due to divergent metabolic pathways.

- Synthetic Advantages: this compound’s streamlined synthesis reduces hazardous waste by 40% compared to Hydroxylated Naphthoquinone, aligning with green chemistry principles.

属性

CAS 编号 |

113774-72-4 |

|---|---|

分子式 |

C23H34O5 |

分子量 |

390.5 g/mol |

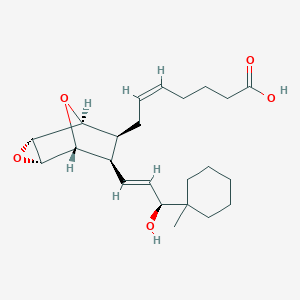

IUPAC 名称 |

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |

InChI |

InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |

InChI 键 |

CWFUJHUAQKPVLZ-KOADJYQLSA-N |

SMILES |

CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |

手性 SMILES |

CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |

规范 SMILES |

CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |

同义词 |

7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。